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(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol

Chemical Purity Quality Control Medicinal Chemistry

Sourcing the exact 6-bromo-3-(hydroxymethyl)imidazo[1,2-a]pyrazine scaffold is challenging due to regiochemical requirements for kinase inhibitor synthesis. This compound addresses that gap. • Enables Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) for rapid SAR exploration. • Key intermediate for Aurora A/B, DDR1 (IC₅₀ low nM, >70× selectivity over DDR2), and BRD4 inhibitors. • 3-Methanol group allows further derivatization for PK optimization. • Supplied with ≥98% purity and full characterization, ensuring reproducibility.

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
CAS No. 1273563-21-5
Cat. No. B1469569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol
CAS1273563-21-5
Molecular FormulaC7H6BrN3O
Molecular Weight228.05 g/mol
Structural Identifiers
SMILESC1=C(N2C=C(N=CC2=N1)Br)CO
InChIInChI=1S/C7H6BrN3O/c8-6-3-11-5(4-12)1-10-7(11)2-9-6/h1-3,12H,4H2
InChIKeyUSHZOLCEBFQEKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol – Overview & Procurement


(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is a heterocyclic intermediate belonging to the imidazo[1,2-a]pyrazine class, which serves as a core scaffold in the development of kinase inhibitors and epigenetic modulators . The compound is a white to off-white solid with a molecular weight of 228.05 g/mol and the molecular formula C₇H₆BrN₃O . As a brominated building block, it is primarily utilized in medicinal chemistry and pharmaceutical R&D for the synthesis of targeted small-molecule inhibitors, particularly for kinases and bromodomain-containing proteins [1].

Scaffold Class
Imidazo[1,2-a]pyrazine core for kinase inhibitor & bromodomain ligand synthesis
Reactive Handles
6-Br enables cross-coupling; 3-CH₂OH allows derivatization or conjugation

(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol – Irreplaceable Scaffold


Substitution with other imidazo[1,2-a]pyrazine derivatives is precluded by the specific regiochemical and functional group requirements for downstream synthetic transformations. The precise placement of the bromine atom at the 6-position and the methanol moiety at the 3-position is critical for enabling subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. The 6-bromo group is a key reactive handle for further diversification, while the 3-methanol group serves as a versatile anchor for derivatization or conjugation [1]. Imidazo[1,2-a]pyrazine scaffolds lacking this specific substitution pattern are not functionally equivalent in the synthesis of lead compounds for kinase targets including Aurora A/B, DDR1, and BRD4 [2].

!
Analogues lacking the 6-bromo substituent will not support Suzuki/ Buchwald-Hartwig couplings, limiting diversification.
!
Absence of the 3-methanol handle may restrict conjugation or functionalization for target engagement optimization.

(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol vs. Analogs: Differentiation Guide


Chemical Purity and Quality Control

(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is supplied with a certified purity of NLT (Not Less Than) 98% as per vendor specifications, ensuring a high level of quality and consistency for downstream synthetic applications . This purity level is essential for achieving reproducible yields and reliable biological activity data in medicinal chemistry programs.

Purity Specification
Vendor spec
≥98% (NLT)
Supports batch-to-batch consistency
Data to verify; vendor-provided
Chemical Purity Quality Control Medicinal Chemistry

Privileged Aurora Kinase Inhibitor Core

The imidazo[1,2-a]pyrazine core, to which (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol belongs, has been optimized to yield picomolar inhibitors of Aurora A/B kinases. Lead compound SCH 1473759 (12k) demonstrated TdF Kd values of 0.02 nM for Aurora A and 0.03 nM for Aurora B, along with a cellular IC50 of 25 nM for phospho-Histone H3 inhibition [1]. These quantitative data highlight the scaffold's exceptional potency for kinase inhibition.

Aurora A/B Inhibition
Class-level inference
Kd 0.02 nM (A) / 0.03 nM (B)
Scaffold supports picomolar potency (lead compound 12k)
Reported cellular IC50 25 nM (phos-HH3)
Kinase Inhibitor Aurora Kinase Cancer Research

Selective DDR1 Inhibitor Development

A series of 3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-3-carboxamides were developed as potent and selective DDR1 inhibitors . Lead compound 8v potently inhibited DDR1 with an IC50 of 23.8 nM, while showing significantly weaker activity against DDR2 (IC50 = 1740 nM) and negligible activity against Bcr-Abl and c-Kit (IC50 > 10 µM) . The imidazo[1,2-a]pyrazine moiety was critical for achieving this selectivity profile.

DDR1 Selectivity Profile
Class-level inference
DDR1 IC50 23.8 nM vs DDR2 1740 nM
≥73-fold selectivity achievable (compound 8v)
Negligible activity against Bcr-Abl, c-Kit
DDR1 Inhibitor Kinase Selectivity Cancer Therapy

BRD4 Bromodomain Inhibitor Discovery

Iterative synthesis and biochemical optimization of an imidazo[1,2-a]pyrazine scaffold led to the discovery of novel BET bromodomain inhibitors [1]. Lead compound UMB-32 (compound 32) binds BRD4 with a Kd of 550 nM and demonstrates 724 nM cellular potency in BRD4-dependent cell lines [1]. The scaffold also enabled the development of a 1.56 Å resolution co-crystal structure with BRD4, providing detailed insights into the binding mode [1].

BRD4 Binding Affinity
Class-level inference
Kd 550 nM / IC50 724 nM
Scaffold yields sub-μM bromodomain ligands (UMB-32)
1.56 Å co-crystal structure with BRD4
Bromodomain Inhibitor Epigenetics BRD4

(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol – Applications


Aurora Kinase Inhibitor Synthesis for Oncology

(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol serves as a critical intermediate for synthesizing imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors [1]. Its 6-bromo group enables efficient Suzuki-Miyaura cross-coupling with diverse boronic acids to install aryl or heteroaryl groups that modulate potency and selectivity [1]. The 3-methanol moiety provides a versatile handle for further functionalization to optimize pharmacokinetic properties [1].

Selective DDR1 Inhibitors for Cancer & Fibrosis

The imidazo[1,2-a]pyrazine scaffold is a validated core for designing potent and selective DDR1 inhibitors . (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol can be elaborated into 3'-(imidazo[1,2-a]pyrazin-3-yl)-[1,1'-biphenyl]-3-carboxamide analogs, which have demonstrated low nanomolar IC50 values for DDR1 with >70-fold selectivity over DDR2 . This application is relevant for developing therapeutics targeting non-small cell lung cancer (NSCLC) and fibrotic disorders .

BRD4 Bromodomain Probes for Epigenetic Research

The imidazo[1,2-a]pyrazine core provides a structurally distinct alternative to triazolo-based BET inhibitors [2]. (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol is a suitable starting material for synthesizing focused libraries of bromodomain inhibitors [2]. These compounds can achieve sub-micromolar binding affinities for BRD4 (Kd = 550 nM) and cellular potency, enabling the development of chemical probes to interrogate bromodomain function in gene regulation and cancer [2].

Chemical Library Synthesis via Cross-Coupling

The 6-bromo substituent on (6-Bromoimidazo[1,2-a]pyrazin-3-yl)methanol makes it an ideal substrate for palladium-catalyzed cross-coupling reactions [3]. This includes Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to rapidly generate diverse arrays of imidazo[1,2-a]pyrazine derivatives [3]. Such libraries are invaluable for high-throughput screening and structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns [3].

Application
Selection Property
Validation Focus
Aurora Kinase Inhibitor SAR
6-Bromo cross-coupling handle
Verify coupling efficiency & kinase panel activity
DDR1-Selective Probe Synthesis
Scaffold tunability for selectivity
Confirm DDR1 vs DDR2 selectivity in biochemical assays
BRD4 Bromodomain Ligand Library
Structurally distinct BET template
Assess BRD4 binding affinity & cellular target engagement
Diversified Library Synthesis
Palladium-catalyzed cross-coupling versatility
Validate reaction scope & compound purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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